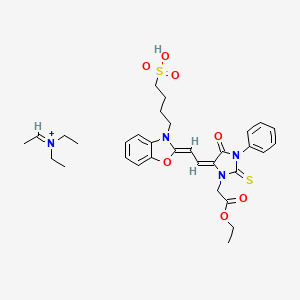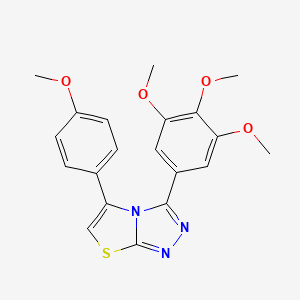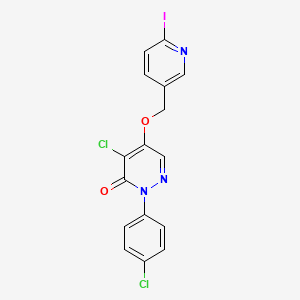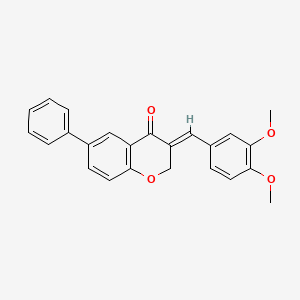
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic drugs. The presence of methoxy groups and a phenyl ring further enhances its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable benzopyran derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The methoxy groups and phenyl rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to halogenated or alkylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a subject of interest in biological research. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Its structural similarity to other bioactive compounds suggests it may have applications in drug development.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
作用機序
The mechanism of action of (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (E)-1-(3,4-Dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)methanimine
- N-[(E)-(3,4-Dimethoxyphenyl)methylene]-2-methyl-5-nitroaniline
Uniqueness
Compared to similar compounds, (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-phenyl-4H-1-benzopyran-4-one stands out due to its benzopyran core, which imparts unique chemical and biological properties
特性
CAS番号 |
130688-96-9 |
|---|---|
分子式 |
C24H20O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-phenylchromen-4-one |
InChI |
InChI=1S/C24H20O4/c1-26-22-10-8-16(13-23(22)27-2)12-19-15-28-21-11-9-18(14-20(21)24(19)25)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3/b19-12+ |
InChIキー |
VVOXVNLBKOLORI-XDHOZWIPSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/2\COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=C2COC3=C(C2=O)C=C(C=C3)C4=CC=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



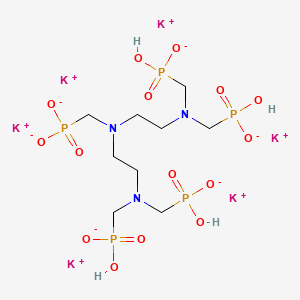
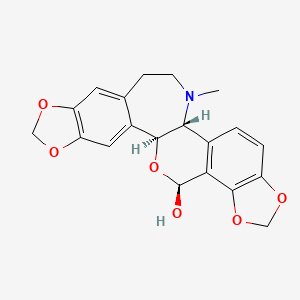
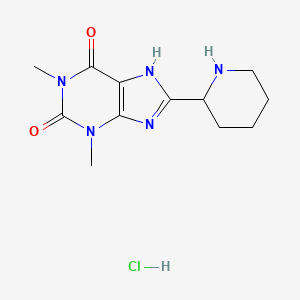
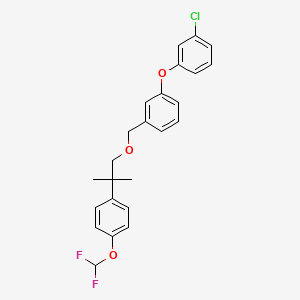
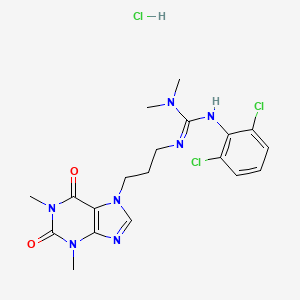
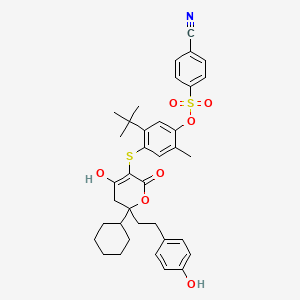
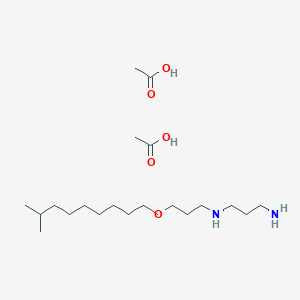
![ethyl [[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-methoxy-phosphoryl]formate](/img/structure/B12741775.png)
